molecular formula C10H11FN2 B13055218 3-Amino-3-(4-fluoro-2-methylphenyl)propanenitrile hcl

3-Amino-3-(4-fluoro-2-methylphenyl)propanenitrile hcl

Cat. No.: B13055218
M. Wt: 178.21 g/mol
InChI Key: XTHOCRCVRJWZDW-UHFFFAOYSA-N
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Description

3-Amino-3-(4-fluoro-2-methylphenyl)propanenitrile hydrochloride is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes an amino group, a fluoro-substituted aromatic ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-fluoro-2-methylphenyl)propanenitrile hydrochloride typically involves the reaction of 4-fluoro-2-methylbenzaldehyde with a suitable amine and a nitrile source. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-fluoro-2-methylphenyl)propanenitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

    Oxidation: Nitro or imine derivatives.

    Reduction: Primary amines.

    Substitution: Hydroxyl or alkyl-substituted aromatic compounds.

Scientific Research Applications

3-Amino-3-(4-fluoro-2-methylphenyl)propanenitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-3-(4-fluoro-2-methylphenyl)propanenitrile hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro-substituted aromatic ring can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The nitrile group can also participate in covalent bonding with nucleophilic sites on proteins and DNA.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-chloro-2-methylphenyl)propanenitrile
  • 3-Amino-3-(4-bromo-2-methylphenyl)propanenitrile
  • 3-Amino-3-(4-methoxy-2-methylphenyl)propanenitrile

Uniqueness

3-Amino-3-(4-fluoro-2-methylphenyl)propanenitrile hydrochloride is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and can enhance its binding affinity to biological targets compared to its chloro, bromo, and methoxy analogs.

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

3-amino-3-(4-fluoro-2-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11FN2/c1-7-6-8(11)2-3-9(7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3

InChI Key

XTHOCRCVRJWZDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(CC#N)N

Origin of Product

United States

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